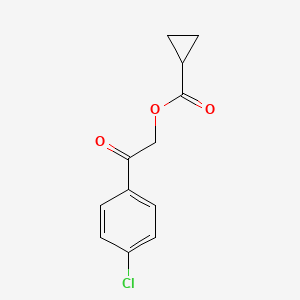
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate (MMB-2201) is a synthetic cannabinoid that has been increasingly used as a research chemical in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate involves binding to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate can induce a range of biochemical and physiological effects, including increased heart rate, altered blood pressure, and changes in body temperature. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its relatively short half-life and potential for toxicity at high doses are important limitations to consider.
Future Directions
Future research on 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate could focus on exploring its potential therapeutic applications, such as in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the effects of chronic exposure to 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate and its potential for addiction and other adverse effects.
Synthesis Methods
The synthesis of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate involves a series of chemical reactions that begin with the condensation of 2-nitrobenzoic acid with 2-methoxyphenylacetonitrile. This intermediate product is then reacted with thionyl chloride and morpholine to yield the final product.
Scientific Research Applications
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, and to induce a range of physiological and biochemical effects.
properties
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-25-17-12-13(18(28)20-8-10-26-11-9-20)6-7-16(17)27-19(22)14-4-2-3-5-15(14)21(23)24/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVNMDAFOIXAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974309 |
Source


|
| Record name | 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5878-54-6 |
Source


|
| Record name | 2-Methoxy-4-(morpholine-4-carbothioyl)phenyl 2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)

![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)

![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)